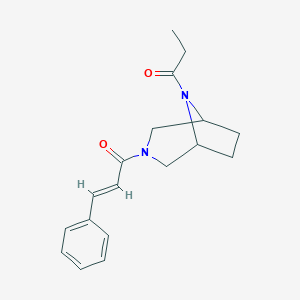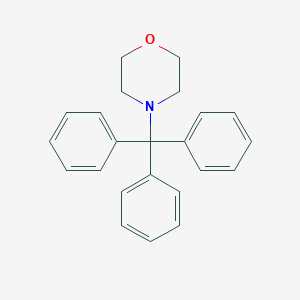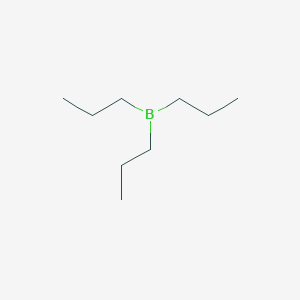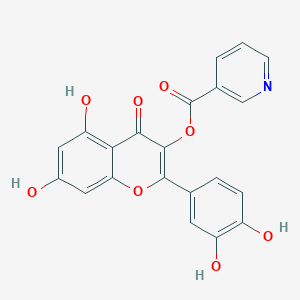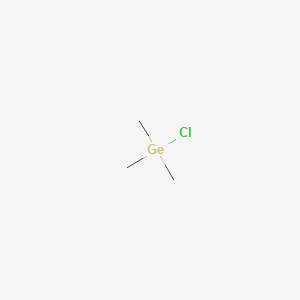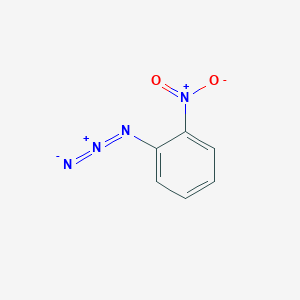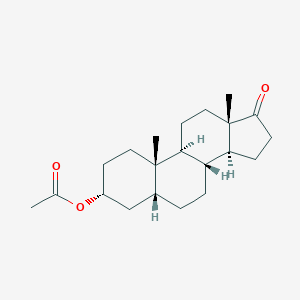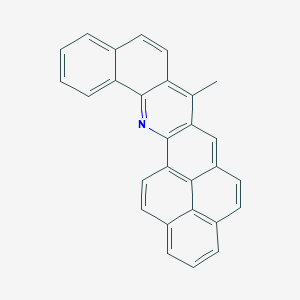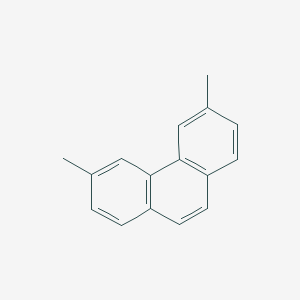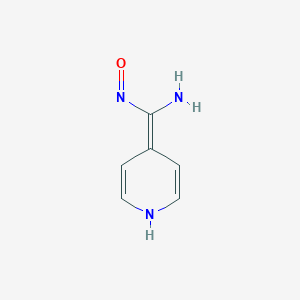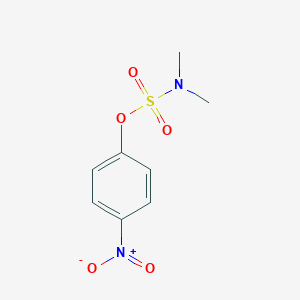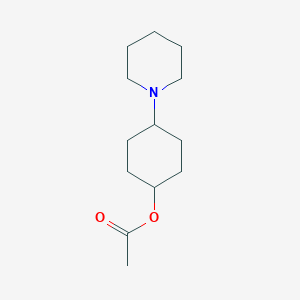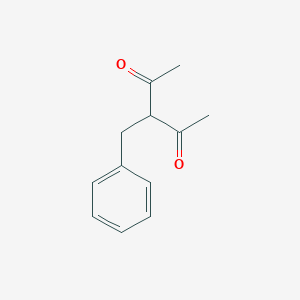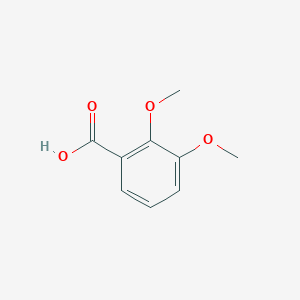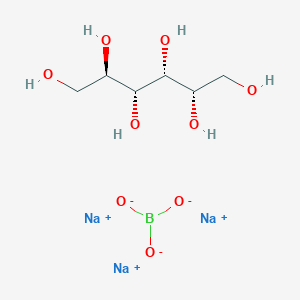
Glucitol, borate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucitol, borate, sodium salt, also known as sodium borohydride, is a white crystalline powder that is widely used in chemical synthesis. It is a powerful reducing agent that can reduce a wide variety of organic and inorganic compounds.
Wirkmechanismus
The mechanism of action of glucitol, borate, Glucitol, borate, sodium salt salt involves the transfer of hydride ions (H-) to the substrate. The hydride ion is a strong reducing agent that can reduce the substrate by donating electrons. The reaction is catalyzed by a proton source such as water or alcohol. The mechanism of action is highly selective and can reduce specific functional groups.
Biochemische Und Physiologische Effekte
Glucitol, borate, Glucitol, borate, sodium salt salt has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine. It is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high selectivity and versatility. It can reduce a wide variety of organic and inorganic compounds. It is also easy to handle and store. The limitations of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high reactivity and potential for explosion. It requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research. One direction is the development of new synthetic methods that use glucitol, borate, Glucitol, borate, sodium salt salt as a reducing agent. Another direction is the use of glucitol, borate, Glucitol, borate, sodium salt salt in the synthesis of new pharmaceuticals and agrochemicals. Finally, the use of glucitol, borate, Glucitol, borate, sodium salt salt in green chemistry and sustainable synthesis is an area of growing interest.
Conclusion:
In conclusion, glucitol, borate, Glucitol, borate, sodium salt salt is a powerful reducing agent that is widely used in chemical synthesis. It has high selectivity and versatility and is easy to handle and store. It has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research, including the development of new synthetic methods, the synthesis of new pharmaceuticals and agrochemicals, and the use of green chemistry and sustainable synthesis.
Synthesemethoden
The synthesis of glucitol, borate, Glucitol, borate, sodium salt salt involves the reaction of Glucitol, borate, sodium salt borohydride with boron trioxide. The reaction is carried out in anhydrous ethanol or tetrahydrofuran. The reaction is exothermic and requires careful control of temperature and pressure. The product is obtained as a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Glucitol, borate, Glucitol, borate, sodium salt salt is widely used in chemical synthesis. It is a versatile reducing agent that can reduce a wide variety of organic and inorganic compounds. It is used in the reduction of aldehydes, ketones, esters, and carboxylic acids. It is also used in the reduction of metal ions such as copper, silver, and gold. Glucitol, borate, Glucitol, borate, sodium salt salt is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Eigenschaften
CAS-Nummer |
1337-26-4 |
|---|---|
Produktname |
Glucitol, borate, sodium salt |
Molekularformel |
C6H14BNa3O9 |
Molekulargewicht |
309.95 g/mol |
IUPAC-Name |
trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate |
InChI |
InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1 |
InChI-Schlüssel |
SUJZPJHQXRMNSS-DEDIIKBZSA-N |
Isomerische SMILES |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
1337-26-4 |
Synonyme |
Glucitol, borate, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



